Geigerinin

Description

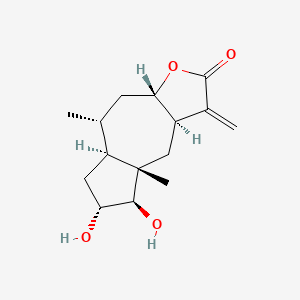

Structure

2D Structure

3D Structure

Properties

CAS No. |

6902-72-3 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(3aS,5R,5aS,7R,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |

InChI |

InChI=1S/C15H22O4/c1-7-4-12-9(8(2)14(18)19-12)6-15(3)10(7)5-11(16)13(15)17/h7,9-13,16-17H,2,4-6H2,1,3H3/t7-,9-,10+,11-,12+,13+,15+/m1/s1 |

InChI Key |

ZFCRHGITKWEXDY-PYIPDKOLSA-N |

SMILES |

CC1CC2C(CC3(C1CC(C3O)O)C)C(=C)C(=O)O2 |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1C[C@H]([C@@H]3O)O)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(CC3(C1CC(C3O)O)C)C(=C)C(=O)O2 |

Synonyms |

3aR-(3alpha)-isomer of odoratin geigerinin odoratin |

Origin of Product |

United States |

Isolation and Purification Methodologies for Geigerinin

Extraction Techniques from Biological Matrices

The primary biological source for the isolation of Geigerinin is the plant Geigeria aspera Harv., a species known to produce a variety of sesquiterpene lactones. rsc.orgjournals.co.za Researchers have employed several solvent-based extraction methods to obtain a crude extract containing this compound and its analogs from the dried and ground plant material.

Initial extraction of this compound from ground, air-dried G. aspera has been successfully performed using cold chloroform (B151607). rsc.org This process yields a viscous tar containing a mixture of compounds. In other studies, different solvent systems have been utilized. For instance, cold ethanol (B145695) extraction has been described as an effective method. journals.co.za Another approach involved an initial extraction with absolute alcohol, where the plant material was soaked for several days. journals.co.za Dichloromethane has also been used to prepare the initial plant extract for further phytochemical investigation. researchgate.net Following the initial solvent extraction, a preliminary purification step is often employed, such as partitioning with petroleum ether to remove chlorophyll (B73375) and other non-polar compounds. journals.co.za

Table 1: Extraction Methods for this compound and Related Compounds from Geigeria aspera

| Plant Source | Extraction Solvent | Method Details | Target Compounds |

| Geigeria aspera Harv. | Chloroform | Cold extraction of ground, air-dried plant material. rsc.org | This compound, Geigerin (B1197793) |

| Geigeria aspera Harv. | Absolute Alcohol | Soaking of broken up, air-dried plant material for three days. journals.co.za | Geigerin |

| Geigeria aspera Harv. | Ethanol | Cold ethanol extraction. journals.co.za | Dihydrogriesenin, this compound |

| Geigeria aspera Harv. | Dichloromethane | Extraction from the aerial parts of the plant. researchgate.net | Isogeigerin acetate (B1210297), Ivalin (B1214184), Geigerin |

Chromatographic Separation and Purification Strategies

Following initial extraction, chromatographic techniques are essential for the separation of this compound from the complex mixture of phytochemicals. rsc.orgjournals.co.za Column chromatography is a principal method used in this purification process.

In one established procedure, the crude tar obtained from chloroform extraction was subjected to chromatography on a column packed with acid-washed alumina. rsc.org A mobile phase consisting of a 3:1 mixture of benzene (B151609) and chloroform was used to elute the column. This step separated the extract into two main fractions. While the first fraction was a complex mixture, the second consisted mainly of Geigerin. To isolate this compound, the column was subsequently eluted with ethanol. The resulting residue was a yellow-green viscous oil, which was further purified by trituration with acetone. This process induced the crystallization of this compound, which was then recrystallized from methanol (B129727) to obtain the pure compound. rsc.org

Another detailed method involved a different purification pathway after an initial alcohol extraction. The concentrated extract was diluted with water and washed with petroleum ether. The bitter principles were then extracted into chloroform. This chloroform extract was concentrated to a syrup, from which Geigerin was extracted using hot water and treated with animal charcoal. journals.co.za While this specific process targeted Geigerin, similar principles of solvent partitioning and crystallization are fundamental to isolating sesquiterpene lactones.

Silica (B1680970) gel has also been used as the stationary phase for chromatographic separation. journals.co.za A method involving chromatography on silica gel after a cold ethanol extraction successfully isolated both Dihydrogriesenin and this compound. journals.co.za

Table 2: Chromatographic Purification of this compound

| Chromatographic Support | Mobile Phase (Eluent) | Subsequent Purification Steps | Reference |

| Acid-washed Alumina | 1. Benzene:Chloroform (3:1) 2. Ethanol | Trituration of the ethanol fraction with acetone, followed by recrystallization from methanol. | rsc.org |

| Silica Gel | Not specified in detail for this compound, but used for related compounds. | Recrystallization from ethanol was used for Dihydrogriesenin isolated in the same process. | journals.co.za |

Optimization of Isolation Yields for this compound and Related Analogs

The yield of this compound and related sesquiterpene lactones from Geigeria aspera can vary depending on the isolation method employed. Research has shown that different extraction and purification strategies can significantly impact the final amount of pure compound obtained.

The reported yield for this compound from G. aspera using a method involving cold ethanol extraction and silica gel chromatography was 0.01%. journals.co.za For the related compound Geigerin, a yield of 0.04% based on air-dried plant material was achieved using an alcohol extraction and a multi-step purification process. journals.co.za

Efforts to optimize isolation yields are evident in the study of other co-occurring compounds. For example, a new method for isolating Dihydrogriesenin from G. aspera using cold ethanol extraction and silica gel chromatography resulted in a 0.6% yield. journals.co.za This was a dramatic improvement compared to a previous, more laborious method involving hot ethanol extraction and chromatography on formamide-impregnated cellulose, which yielded only 0.0075% of Dihydrogriesenin from a different plant source, Geigeria filifolia. journals.co.za This eighty-fold increase in yield for a related analog highlights the importance of methodological choices in extraction and chromatography for maximizing the recovery of these natural products. journals.co.za While specific optimization studies focused solely on this compound are not detailed, the principles demonstrated in the isolation of Dihydrogriesenin suggest that solvent choice, chromatographic support, and simplification of the procedure are key factors for enhancing yields.

Table 3: Reported Yields of this compound and Related Analogs

| Compound | Plant Source | Reported Yield | Reference |

| This compound | Geigeria aspera Harv. | 0.01% | journals.co.za |

| Geigerin | Geigeria aspera Harv. | 0.04% | journals.co.za |

| Dihydrogriesenin | Geigeria aspera Harv. | 0.6% | journals.co.za |

Structural Characterization and Elucidation of Geigerinin

Spectroscopic Techniques for Geigerinin Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic compounds, providing comprehensive information about the carbon-hydrogen framework and the spatial arrangement of atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable in the elucidation of sesquiterpene lactone structures. plantaedb.com

Typical 1D NMR experiments for structure elucidation include ¹H NMR and ¹³C NMR. ¹H NMR provides information on the different types of protons in the molecule, their chemical environment (indicated by chemical shift), and their connectivity to adjacent protons (revealed by spin-spin splitting patterns and coupling constants). ¹³C NMR provides information on the carbon skeleton, with different types of carbon atoms resonating at distinct chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) in ¹³C NMR help in identifying the number of hydrogens attached to each carbon (CH₃, CH₂, CH, or quaternary carbon).

Two-dimensional NMR techniques provide correlations between nuclei, which are crucial for piecing together the molecular structure. Correlation Spectroscopy (COSY) reveals correlations between coupled protons. plantaedb.com Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments show correlations between protons and the carbons to which they are directly attached. plantaedb.com Heteronuclear Multiple Bond Correlation (HMBC) experiments provide correlations between protons and carbons that are separated by two or three bonds, which is vital for establishing connectivity across quaternary carbons and through heteroatoms. plantaedb.com

While specific detailed NMR data for this compound was not extensively provided in the search results in a structured format, studies on related sesquiterpene lactones from Geigeria aspera, such as isogeigerin acetate (B1210297), demonstrate the application of these techniques. For isogeigerin acetate, ¹H NMR signals indicated the presence of methyl doublets and signals corresponding to acetyl and olefinic protons. The ¹³C NMR spectrum showed signals for carbonyl carbons, oxygenated carbons, methyl carbons, and olefinic carbons. HMBC correlations were used to confirm the positions of functional groups and double bonds.

Solid-state NMR spectroscopy has also been applied to this compound, demonstrating its utility in distinguishing geometrically different molecules within crystal lattices.

Table 1: Typical NMR Spectroscopic Data for Sesquiterpene Lactones (Illustrative)

| NMR Type | Information Provided | Key Parameters |

| ¹H NMR | Types of protons, chemical environment, adjacent protons | Chemical Shift (δ), Multiplicity, Coupling Constant (J), Integration |

| ¹³C NMR | Types of carbon atoms, carbon skeleton | Chemical Shift (δ) |

| DEPT | Number of hydrogens on each carbon | CH₃, CH₂, CH, C |

| COSY | Correlation between coupled protons | Cross-peaks |

| HSQC/HMQC | Correlation between directly bonded ¹H and ¹³C | Cross-peaks |

| HMBC | Correlation between ¹H and ¹³C separated by 2 or 3 bonds | Cross-peaks |

Mass Spectrometry (MS) Applications in this compound Elucidation

Mass Spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in determining the elemental composition and identifying structural subunits. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide accurate mass measurements, allowing for the determination of the molecular formula.

In the study of sesquiterpene lactones from Geigeria aspera, HR ToF mass spectra of isogeigerin acetate showed a pseudo molecular ion peak corresponding to its molecular formula. Fragmentation peaks in the mass spectrum can arise from the cleavage of specific bonds within the molecule, providing clues about the arrangement of atoms and the presence of characteristic functional groups like lactone rings or acetate groups. The base peak in the MS chromatogram can also be indicative of stable fragment ions.

Various ionization techniques are used in MS, depending on the nature of the compound. For sesquiterpene lactones, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed. The fragmentation patterns observed in MS can be compared to databases or predicted based on known fragmentation pathways of similar compounds to aid in structure elucidation.

Table 2: Typical Mass Spectrometry Data for Sesquiterpene Lactones (Illustrative)

| MS Type | Information Provided | Key Parameters |

| Low-Resolution MS | Molecular weight, fragmentation pattern | m/z values of ions, relative abundance |

| High-Resolution MS (HRMS) | Accurate mass, elemental composition | Precise m/z value, calculated molecular formula |

| Tandem MS (MS/MS) | Fragmentation of selected ions | Product ion spectrum |

Vibrational Spectroscopy (IR, UV-Vis) in Structural Confirmation

Vibrational spectroscopy, including Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provides complementary information about the functional groups present in a molecule and the presence of conjugated systems.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of specific bonds. The frequencies at which absorption occurs are characteristic of different functional groups, such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), and carbon-carbon double bonds (C=C stretch). For sesquiterpene lactones, IR spectra can confirm the presence of the lactone carbonyl group and exocyclic methylene (B1212753) groups, which are common features of this class of compounds.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. This technique is particularly useful for detecting the presence of conjugated double bonds or α,β-unsaturated carbonyl systems, which are often found in sesquiterpene lactones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide information about the nature and extent of conjugation.

For odoratin, a pseudoguaianolide (B12085752) with a similar gross structure to this compound, IR bands indicated the presence of hydroxyl groups, a five-membered ring lactone, and an exocyclic methylene group. UV spectroscopy showed an absorption maximum consistent with its chromophore. While specific IR and UV-Vis data for this compound were not detailed in the search results, these techniques would be routinely applied to confirm the presence of characteristic functional groups and conjugated systems deduced from NMR and MS data.

Table 3: Typical Vibrational Spectroscopic Data for Sesquiterpene Lactones (Illustrative)

| Spectroscopy Type | Information Provided | Key Parameters |

| IR Spectroscopy | Presence of functional groups | Absorption bands (cm⁻¹) |

| UV-Vis Spectroscopy | Presence of conjugated systems | Wavelength of maximum absorption (λmax), Molar absorptivity (ε) |

Advanced Crystallographic Analysis for Absolute Stereochemistry

While spectroscopic methods provide detailed information about the connectivity and relative stereochemistry of a molecule, X-ray crystallographic analysis is the definitive technique for determining the absolute stereochemistry, provided that suitable crystals can be obtained.

X-ray crystallography involves diffracting X-rays through a crystal of the compound. The resulting diffraction pattern is then analyzed to reconstruct a three-dimensional electron density map of the molecule in the crystal lattice. This map reveals the positions of the atoms and thus the precise bond lengths, bond angles, and the spatial arrangement of all atoms, including the absolute configuration at chiral centers.

In the study of sesquiterpene lactones from Geigeria aspera, X-ray crystal diffraction analyses were used for the first time to determine the absolute configurations of isogeigerin acetate and geigerin (B1197793). This provided unequivocal confirmation of their stereochemistry, which can be challenging to determine solely by NMR, especially for complex molecules with multiple chiral centers. The crystal structure can also reveal details about the conformation of rings and the presence of intermolecular interactions like hydrogen bonds. For vernodalinol, another sesquiterpene lactone, X-ray crystallography showed a cis-fusion between cyclohexane (B81311) and δ-lactone rings, a common feature in sesquiterpenes from Vernonia plants, and provided detailed bond angles.

Methodological Advancements in Sesquiterpene Lactone Structure Elucidation

The elucidation of sesquiterpene lactone structures has benefited from ongoing advancements in spectroscopic techniques and computational methods. Improvements in NMR spectrometer sensitivity and resolution, along with the development of new pulse sequences and 2D and 3D NMR experiments, allow for the analysis of smaller sample quantities and provide more detailed structural information. nih.gov Solid-state NMR, for instance, can provide insights into the structure and dynamics of molecules in the solid state, which is particularly useful for compounds that are difficult to crystallize or for studying polymorphism.

In mass spectrometry, advancements in ionization techniques, mass analyzers, and fragmentation methods have enhanced sensitivity, mass accuracy, and the ability to analyze complex mixtures. Tandem MS (MS/MS) experiments, where selected ions are fragmented further, provide more detailed structural information by revealing the connectivity of subunits.

Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly integrated with experimental spectroscopic data to aid in structure elucidation and confirm stereochemical assignments. nih.gov DFT calculations can predict NMR chemical shifts, coupling constants, and vibrational frequencies, which can then be compared to experimental data to validate proposed structures and stereoisomers. nih.gov This is particularly helpful for flexible molecules or when crystallographic data is not available. nih.gov Novel NMR parameters and scaling factors are also being developed to improve the accuracy of computational predictions for specific classes of compounds like sesquiterpene lactones. nih.gov These advancements collectively contribute to more efficient and accurate determination of the intricate structures of sesquiterpene lactones.

Biosynthetic Pathways of Geigerinin

Precursor Identification and Metabolic Intermediates in Geigerinin Biosynthesis

The biosynthesis of sesquiterpene lactones, including this compound, originates from the universal isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway, localized in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, occurring in the plastids. mdpi.comroyalsocietypublishing.orgrsc.orgresearchgate.netup.ac.zaup.ac.zaresearchgate.net The condensation of IPP and DMAPP, catalyzed by farnesyl diphosphate synthase (FDS), yields the fifteen-carbon precursor, farnesyl pyrophosphate (FPP). mdpi.com FPP serves as the branching point for the biosynthesis of all sesquiterpenes.

In the context of sesquiterpene lactone biosynthesis in Asteraceae, FPP is cyclized to form various sesquiterpene hydrocarbons, with germacrene A being a key intermediate for many STLs. tandfonline.comnih.gov Subsequent oxidation steps convert these hydrocarbons into more functionalized intermediates. Germacrene A acid (GAA) is identified as a crucial branching point in the metabolic grid of STL biosynthesis, from which pathways leading to different lactone configurations diverge. tandfonline.comnih.gov While the specific intermediates leading directly to this compound are not explicitly detailed in the provided sources, the general pathway for germacranolides, which often involves intermediates like germacrene A and costunolide (B1669451), provides a foundational understanding. Costunolide, a germacranolide, is considered a common precursor for STLs with different backbones, suggesting potential interconversions after the formation of the lactone ring. tandfonline.comtaylorfrancis.comwur.nl this compound is recognized as one of several sesquiterpene lactones isolated from Geigeria species. up.ac.zaresearchgate.net

Enzymatic Mechanisms and Key Enzymes Involved in Sesquiterpene Lactone Formation

The initial step in sesquiterpene lactone biosynthesis is the cyclization of FPP, a reaction catalyzed by a diverse group of enzymes known as sesquiterpene synthases (STPSs) or sesquiterpene cyclases. mdpi.comwur.nl These enzymes are typically localized in the cytosol and exhibit plasticity, capable of producing various sesquiterpene backbones from FPP. mdpi.comtandfonline.com

Following the cyclization, a series of oxidation and lactonization steps, primarily mediated by cytochrome P450 monooxygenases (CYPs) and other modifying enzymes, leads to the formation of the characteristic lactone ring and further structural diversification. tandfonline.comnih.gov Enzymes from the CYP71BL subfamily are known to catalyze the oxidation of germacrene A acid. tandfonline.comnih.gov For instance, costunolide synthase (COS), a CYP71BL enzyme (e.g., CYP71BL2), converts GAA to 6α-hydroxygermacrene A acid, which then spontaneously lactonizes to form costunolide. tandfonline.comnih.gov Other CYPs, such as CYP71DD6, are involved in the formation of different STL types, like eupatolide, from alternative hydroxylated GAA intermediates (e.g., 8β-hydroxy-GAA). nih.gov This highlights the role of specific enzymatic activities in determining the final STL structure. While the specific enzymes directly responsible for the later stages of this compound biosynthesis have not been identified in the provided information, it is likely that similar enzymatic transformations involving CYPs and other tailoring enzymes are involved in modifying the core sesquiterpene skeleton and forming the lactone ring characteristic of this compound.

Sesquiterpene lactones have also been shown to interact with and inhibit certain enzymes, particularly those containing sulfhydryl groups, such as phosphofructokinase, hexokinase, and glyceraldehyde-3-phosphate dehydrogenase. up.ac.zaresearchgate.netwur.nlnih.gov This enzymatic interaction is related to their biological activity rather than their biosynthetic production.

Genetic and Molecular Regulation of this compound Biosynthesis in Geigeria Species

The biosynthesis of specialized plant metabolites, including sesquiterpene lactones, is a tightly regulated process at the genetic and molecular levels. Genes encoding enzymes involved in these pathways are often organized in genomic clusters, which can facilitate their coordinated expression. tandfonline.com

Research into the genetic and molecular regulation of STL biosynthesis in Asteraceae has utilized approaches such as comparative transcriptomics and phylogenetic analysis of key enzyme families like CYPs to identify candidate genes. tandfonline.com These studies aim to understand the spatial and temporal expression patterns of biosynthetic genes and their correlation with metabolite accumulation. While specific details regarding the genetic and molecular regulation of this compound biosynthesis in Geigeria species are limited in the provided search results, general principles of plant secondary metabolism regulation are likely applicable. This regulation can be influenced by developmental cues, environmental factors, and signaling pathways. nih.govfrontiersin.orgmdpi.comnih.gov Further research focusing on the transcriptome and genome of Geigeria species is needed to elucidate the specific genes and regulatory networks controlling this compound production.

Comparative Biosynthetic Analysis with Other Plant-Derived Sesquiterpenes

Sesquiterpene lactones exhibit significant structural diversity, yet their biosynthesis shares common initial steps. The formation of FPP from IPP and DMAPP is a conserved pathway across the production of all sesquiterpenes. mdpi.comroyalsocietypublishing.orgrsc.orgresearchgate.netup.ac.zaup.ac.zaresearchgate.net The cyclization of FPP by various sesquiterpene synthases leads to different carbocyclic skeletons, such as germacrane (B1241064), eudesmane, and guaiane, which form the basis of the major STL classes (germacranolides, eudesmanolides, and guaianolides). rsc.orgtandfonline.comtaylorfrancis.comwur.nlnih.gov

Comparative biosynthetic studies with other well-characterized STLs, such as costunolide, parthenolide (B1678480), and artemisinin, provide insights into the potential pathways involved in this compound formation. Costunolide is widely regarded as a central intermediate in the biosynthesis of many germacranolides and serves as a precursor for other STL types through subsequent enzymatic modifications and rearrangements. tandfonline.comtaylorfrancis.comwur.nl The involvement of specific CYPs in introducing hydroxyl groups at different positions of the germacrane skeleton and facilitating lactonization is a recurring theme in STL biosynthesis. tandfonline.comnih.gov For example, the biosynthesis of artemisinin, an antimalarial sesquiterpene lactone from Artemisia annua, involves the cyclization of FPP to amorpha-4,11-diene, followed by a series of oxidation and rearrangement steps, including the action of a CYP and a double-bond reductase. These comparative analyses highlight the modular nature of STL biosynthesis, where variations in sesquiterpene synthases and downstream modifying enzymes lead to the vast array of observed structures. Understanding these shared and divergent pathways is crucial for unraveling the complete biosynthetic route to this compound.

Chemical Synthesis and Derivatization of Geigerinin

Total Synthesis Approaches for Geigerinin and its Core Skeleton

Total synthesis provides a route to construct complex natural products like this compound from simpler starting materials, serving to confirm proposed structures and provide access to compounds that may be difficult to obtain in large quantities from natural sources researchgate.net. The core skeleton of guaianolides, including this compound, is a 5,7,5-tricyclic system organic-chemistry.org.

One reported total synthesis of geigerin (B1197793) (a related guaianolide) by Carret and Deprés involved a regioselective [2+2] cycloaddition between 2,2,2-trichloroacetyl chloride and 7-methylcycloheptatriene to establish the 5,7-motif organic-chemistry.org. This synthesis utilized ultrasound to facilitate the conversion of diphosgene to dichloroketene. Subsequent steps included a ring-expansion to form the required 5,7-system, DMDO-mediated generation of a hydroxyl group with good substrate control, and acid-catalyzed lactone formation organic-chemistry.org. A challenging sp2-sp3 Suzuki coupling was also employed using a vinyl chloride starting material and methyl boronic acid organic-chemistry.org. This approach demonstrated the feasibility of constructing the guaianolide skeleton using established synthetic methodologies organic-chemistry.org.

While the search results specifically mention the total synthesis of geigerin, a related guaianolide, the strategies employed for constructing the 5,7,5-tricyclic core are relevant to this compound. The synthesis of such complex sesquiterpene lactones often involves key steps like rearrangements, cycloadditions, ring-closing metathesis, transition-metal catalyzed reactions, and photochemical reactions researchgate.net. Access to these complex structures through total synthesis can be challenging, sometimes requiring lengthy multi-step processes researchgate.net. Research continues to explore more concise and scalable routes for the synthesis of guaianolides researchgate.net.

Semisynthesis Strategies for Structural Modifications of this compound

Semisynthesis involves using a naturally occurring compound as a starting material and modifying its structure through chemical reactions. This approach can be more efficient than total synthesis for generating analogs and exploring the impact of specific structural changes researchgate.netresearchgate.net.

For guaianolides, including this compound, semisynthesis has been explored as a way to access analogues with potentially altered biological activities researchgate.netcore.ac.uk. Earlier studies suggested that semisynthetic derivatization of natural guaianolides could yield more active agents, with oxidative transformations being particularly promising researchgate.net. While specific details on the semisynthesis of this compound itself are limited in the provided results, the general principle applies: modifying the existing this compound structure through targeted chemical reactions to create new compounds. This can involve introducing or altering functional groups on the guaianolide skeleton core.ac.uk.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of natural products like this compound are crucial for exploring their potential applications and understanding the relationship between structure and activity researchgate.netnih.gov. This process often involves rational design based on the known structure and desired properties, followed by chemical synthesis.

Analogs and derivatives can be created through various chemical modifications of the parent this compound structure. This can include alterations to the lactone ring, modifications of hydroxyl groups (often found esterified in natural sesquiterpene lactones), or changes to the carbocyclic skeleton researchgate.netcore.ac.uk. The goal is to synthesize a collection of related molecules with systematic structural variations nih.gov.

The synthesis of such analogs can utilize methods similar to those employed in total or semisynthesis, adapted for specific modifications. For instance, creating derivatives might involve esterification, oxidation, reduction, or the introduction of new substituents via coupling reactions organic-chemistry.orgresearchgate.net. The design process often considers the desired biological target or activity and aims to create compounds with improved potency, selectivity, or other pharmacological properties nih.govgardp.org.

Structure-Activity Relationship (SAR) Studies through Chemical Modifications

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology to understand how changes in a molecule's chemical structure affect its biological activity gardp.orgwikipedia.org. By synthesizing a series of analogs and derivatives with systematic structural variations and testing their biological effects, researchers can identify which parts of the molecule are essential for activity and how modifications influence that activity nih.govgardp.org.

For this compound, SAR studies would involve synthesizing various derivatives and evaluating their biological properties. Although the specific biological activities of this compound are not the focus here, the principle of SAR applies. Chemical modifications to the this compound skeleton or its functional groups can lead to changes in how the molecule interacts with biological targets researchgate.net. These modifications might include altering the lipophilicity, introducing charged groups, changing the shape or rigidity of the molecule, or modifying reactive functionalities nih.gov.

SAR studies can be qualitative, observing general trends in activity with structural changes, or quantitative (QSAR), developing mathematical models to predict activity based on structural descriptors wikipedia.orgresearchgate.net. By correlating the structural variations of this compound analogs with their observed activities, researchers can gain insights into the molecular features critical for its effects gardp.org. This information then guides the design of further derivatives with potentially enhanced or modified activities nih.govgardp.org. The process is often iterative, with synthesis and testing informing subsequent design researchgate.net.

Mechanistic Investigations of Geigerinin S Biological Activities Pre Clinical Focus

Impact on Cytoskeletal Dynamics and Intermediate Filaments in Myocytes

Current scientific literature lacks specific preclinical studies investigating the direct impact of this compound on cytoskeletal dynamics and intermediate filaments within myocytes. While the cytoskeleton, a complex network of microfilaments, microtubules, and intermediate filaments, is crucial for maintaining cell shape, and integrity, and plays a vital role in various cellular processes, no research to date has explicitly examined how this compound influences these structures in cardiac or other muscle cells. nih.govhopkinsmedicine.orgwikipedia.orgmdpi.comscielo.brnumberanalytics.comwikipedia.org

Intermediate filaments, such as desmin in cardiomyocytes, are key to providing mechanical support and organizing the internal structure of the cell. nih.govmdpi.comscielo.br Disruptions in their dynamics are linked to various cardiomyopathies. nih.gov However, the interaction of this compound with these specific protein networks remains an uninvestigated area of its biological activity. Future research is required to elucidate any potential effects of this compound on the myocyte cytoskeleton.

Pro-oxidative Modulatory Effects and Cellular Redox Homeostasis

This compound has demonstrated notable pro-oxidative modulatory effects, influencing cellular redox homeostasis primarily through its interaction with the glutathione (B108866) system. nih.govthieme-connect.dethieme-connect.com Cellular redox homeostasis is a dynamic process that balances reducing and oxidizing reactions, crucial for a multitude of biological responses. nih.govmdpi.com An imbalance can lead to an excess of reactive oxygen species (ROS), unstable molecules that can damage DNA, RNA, and proteins. cancer.govwikipedia.orgfrontiersin.org

Preclinical in vivo studies have shown that this compound, along with other sesquiterpene lactones, exhibits pro-oxidative properties. nih.govthieme-connect.dethieme-connect.com This activity is not due to the compound itself being a direct pro-oxidant but rather its ability to induce oxidative stress by depleting cellular glutathione (GSH). thieme-connect.com Glutathione is a critical antioxidant and a key regulator of the intracellular redox state. mdpi.com

The primary mechanism identified involves the reduction of hepatic glutathione levels. mdpi.com This depletion of GSH disrupts the cell's primary defense against ROS. nih.govthieme-connect.de In response to this depletion, a significant elevation in the activity of glutathione peroxidase (GPx) is observed. nih.govthieme-connect.dethieme-connect.com GPx is an enzyme that catalyzes the reduction of hydrogen peroxide and other organic hydroperoxides by glutathione, and its increased activity reflects the cellular response to heightened oxidative stress. thieme-connect.com

Interestingly, in vitro studies showed that this compound did not directly affect lipid peroxidation, suggesting its pro-oxidative actions are dependent on the complex cellular environment present in vivo. nih.govthieme-connect.dethieme-connect.com The compound was, however, found to be a potent scavenger of hydroxyl radicals in these in vitro settings. nih.govthieme-connect.dethieme-connect.com This dual nature, acting as a radical scavenger in a cell-free environment while promoting oxidative stress within a living system, highlights the complexity of its interaction with cellular redox systems. nih.govthieme-connect.dethieme-connect.com

The pro-oxidative effects of this compound are intrinsically linked to the disruption of the glutathione-dependent antioxidant defense system, leading to a state of oxidative stress. mdpi.comsci-hub.se

Table of Compound Effects on Glutathione System

| Compound | Effect on Glutathione (GSH) Level | Effect on Glutathione Peroxidase (GPx) Activity |

| This compound | Depletion nih.govthieme-connect.dethieme-connect.com | Elevation nih.govthieme-connect.dethieme-connect.com |

| Helenalin | Depletion nih.govthieme-connect.dethieme-connect.com | Elevation nih.govthieme-connect.dethieme-connect.com |

| Mexicanin I | Depletion nih.govthieme-connect.dethieme-connect.com | Elevation nih.govthieme-connect.dethieme-connect.com |

| Linifolin A | Depletion nih.govthieme-connect.dethieme-connect.com | Elevation nih.govthieme-connect.dethieme-connect.com |

Pre Clinical Pharmacological Studies and Models of Geigerinin

In Vitro Cytotoxicity Assessments in Murine and Other Mammalian Cell Lines

In vitro studies have been crucial in characterizing the cytotoxic properties of geigerinin. Various mammalian cell lines, particularly those of murine origin, have been employed to assess its effects on cell viability and to elucidate the underlying cellular responses.

The cytotoxicity of this compound has been evaluated in several studies, often showing a concentration-dependent effect. In a murine myoblast cell line (C2C12), exposure to geigerin (B1197793) at concentrations of 2.0 mM, 2.5 mM, and 5.0 mM for 24, 48, and 72 hours resulted in a dose-dependent cytotoxic response. nih.gov The half-maximal effective concentration (EC50) for geigerin in C2C12 cells after 48 hours of exposure was determined to be 3.8 mM. mdpi.com

Comparatively, other sesquiterpene lactones have demonstrated significantly higher potency. For instance, ivalin (B1214184) and parthenolide (B1678480) were found to be approximately 1000 times more toxic to C2C12 cells than geigerin. mdpi.com The EC50 values for isogeigerin acetate (B1210297), ivalin, and geigerin in C2C12 cells were 3.746 mM, 0.0029 mM, and 3.792 mM, respectively, highlighting the much greater in vitro toxicity of ivalin. researchgate.net This substantial difference in potency is thought to be related to the presence of exocyclic methylene (B1212753) groups in more toxic sesquiterpene lactones. mdpi.com

Studies on other mammalian cell lines have also been conducted. For example, the anti-proliferative effects of various sesquiterpene lactones have been assessed in human breast cancer cell lines, such as MDA-MB-231, BT-549, and MCF-7, revealing dose-dependent responses. biomolther.org While specific data for this compound in these particular cancer cell lines is not detailed in the provided context, the general methodology involves determining IC50 values after exposure to a range of concentrations. biomolther.org

Interactive Data Table: Comparative Cytotoxicity of Sesquiterpene Lactones in C2C12 Murine Myoblast Cells

| Compound | EC50 (mM) after 48h | Relative Potency (compared to Geigerin) |

| Geigerin | 3.792 researchgate.net | 1x |

| Ivalin | 0.0029 researchgate.net | ~1308x more potent |

| Isogeigerin acetate | 3.746 researchgate.net | ~1x |

Development and Validation of In Vitro Cellular Models for Sesquiterpene Lactone Research

The use of in vitro cellular models has been pivotal for advancing research on sesquiterpene lactones like this compound, offering an alternative to animal experimentation. nih.gov The murine myoblast cell line, C2C12, has been established as a suitable model for studying the cytotoxicity of sesquiterpene lactones implicated in 'vermeersiekte', a disease in sheep caused by ingestion of Geigeria species. nih.govnih.gov This cell line is considered representative of the skeletal muscle tissue affected in the disease. mdpi.com

The validation of these models involves various assays to measure cytotoxicity, such as the methyl-thiazol-tetrazolium (MTT) assay, which assesses mitochondrial dehydrogenase activity, and the lactate (B86563) dehydrogenase (LDH) assay for membrane integrity. nih.gov Furthermore, flow cytometry using annexin (B1180172) V and propidium (B1200493) iodide (PI) is employed to distinguish between apoptosis and necrosis. nih.gov In studies with geigerin on C2C12 cells, apoptosis was detected within the first 24 hours of exposure, without significant membrane damage, suggesting an apoptotic mechanism of cell death at earlier time points. nih.gov

The development of these cellular models allows for the screening of various sesquiterpene lactones and their combinations to understand their synergistic or antagonistic effects. nih.govnih.gov It also provides a platform to investigate the subcellular effects of these myotoxins and to explore the mechanisms underlying their toxicity. nih.gov The use of both mouse skeletal myoblasts (C2C12) and rat embryonic cardiac myocytes (H9c2) allows for a comparative analysis of the effects on different muscle cell types. up.ac.za

Investigations in Animal Models (e.g., Ruminants, Guinea Pigs) for Biological Impact

Animal models have been indispensable for understanding the systemic effects of this compound, particularly in species susceptible to poisoning from Geigeria plants. Ruminants, such as sheep, are the primary animals affected by 'vermeersiekte', making them a key model for studying the pathological consequences of this compound exposure.

The primary pathological finding associated with this compound and other toxic sesquiterpene lactones from Geigeria species is striated muscle degeneration. nih.gov This myotoxicity affects skeletal and cardiac muscles, leading to the clinical signs observed in 'vermeersiekte'. researchgate.net The lesions in the striated muscles are a hallmark of the poisoning in small stock. nih.gov

In vitro studies using muscle cell lines have provided insights into the cellular basis of this pathology. For example, both ivalin and parthenolide were shown to cause disorganization and aggregation of desmin, an essential intermediate filament in myocytes. mdpi.com These findings in cultured cells help to explain the ultrastructural lesions observed in the muscle tissues of affected animals. mdpi.com

The pharmacodynamics of this compound in animal systems relate to the biochemical and physiological effects of the compound and its mechanism of action. The myotoxic effects observed are a direct consequence of the interaction of this compound and related sesquiterpene lactones with cellular components in muscle tissue.

The cumulative effect of these lactones is considered important, as sheep often need to ingest significant amounts of plant material over time to develop signs of toxicity. nih.gov This suggests a process of accumulation or a threshold effect for the manifestation of pathological changes.

Pathological Correlates of this compound Exposure in Animal Tissues (e.g., Striated Muscle Degeneration)

Comparative Pharmacological Profiling with Other Sesquiterpene Lactones (e.g., Ivalin, Parthenolide)

Comparative studies are essential for understanding the structure-activity relationships among sesquiterpene lactones. The cytotoxicity of this compound has been compared with other related compounds, such as ivalin and parthenolide, in murine muscle cell lines. mdpi.comup.ac.za

These studies have consistently shown that geigerin is significantly less potent than ivalin and parthenolide. mdpi.comup.ac.za The EC50 values for ivalin and parthenolide in C2C12 and H9c2 cell lines were found to be in the low micromolar range, whereas geigerin required millimolar concentrations to induce similar cytotoxic effects. mdpi.comup.ac.za This marked difference in potency is often attributed to the presence of an α,β-unsaturated γ-lactone moiety and other structural features like exocyclic methylene groups, which are believed to enhance the biological activity of these compounds. mdpi.com

The greater sensitivity of both C2C12 and H9c2 cell lines to ivalin compared to geigerin supports the hypothesis that these structural elements are crucial for their cytotoxic effects. mdpi.com These comparative pharmacological profiles are valuable for identifying the key chemical features responsible for the toxicity of sesquiterpene lactones.

Development of High-Throughput Screening Assays for this compound Activity

The identification of novel bioactive compounds and the elucidation of their mechanisms of action have been significantly accelerated by the advent of high-throughput screening (HTS) methodologies. bmglabtech.comwikipedia.org HTS allows for the rapid, automated testing of extensive compound libraries against specific biological targets, making it a cornerstone of modern drug discovery. bmglabtech.comchemcopilot.com While specific HTS assays developed exclusively for this compound are not extensively documented in publicly available literature, the development of such assays can be inferred from established methods used for other sesquiterpene lactones and natural products. These assays are broadly categorized into biochemical and cell-based formats, each offering unique advantages for screening. nih.gov

Biochemical assays are performed using purified enzymes or proteins to identify compounds that directly interact with a molecular target. nih.gov For a compound like this compound, this could involve screening for the inhibition of specific enzymes implicated in inflammatory or cell proliferation pathways. Common biochemical HTS assays include those that measure ATP hydrolysis or competitively inhibit ligand binding to a target protein. mdpi.com

Cell-based assays, on the other hand, utilize living cells to assess a compound's effect on a cellular process or pathway. researchgate.net These assays can provide more physiologically relevant information, as they account for factors like cell permeability and metabolism. Methodologies such as reporter gene assays, cell viability assays, and high-content screening (HCS) are frequently employed. nih.govoncotarget.com For instance, a reporter gene assay could be designed where the expression of a reporter protein (like luciferase) is controlled by a transcription factor known to be modulated by sesquiterpene lactones.

A crucial aspect of developing a robust HTS assay is its validation, often assessed by the Z'-factor, a statistical measure of the assay's quality and suitability for screening large libraries. chemcopilot.complos.org A Z'-factor value greater than 0.5 is generally considered indicative of a reliable assay. chemcopilot.com

One relevant example is the development of a bioluminescent reporter assay to screen for compounds active against Trypanosoma cruzi, the parasite responsible for Chagas disease. frontiersin.org In this study, a genetically modified strain of the parasite expressing luciferase was used. The assay's principle is that a reduction in bioluminescence corresponds to a decrease in parasite viability. This HTS platform was validated and used to screen a library of compounds, including several sesquiterpene lactones. frontiersin.org The findings from this type of assay can be systematically recorded and analyzed, as illustrated in the hypothetical data table below, which models the kind of results such a screen might produce for this compound and related compounds.

Table 1: Illustrative Data from a Bioluminescent HTS Assay for Anti-parasitic Activity

| Compound | Concentration (µM) | % Inhibition of Parasite Viability | Z'-Factor | Hit Candidate |

| This compound | 10 | 85.2 | 0.78 | Yes |

| Parthenolide | 10 | 92.5 | 0.81 | Yes |

| Helenalin | 10 | 95.1 | 0.85 | Yes |

| Control Compound A | 10 | 5.3 | N/A | No |

| Vehicle (DMSO) | N/A | 0 | 0.75 | No |

Another powerful HTS approach is high-content screening (HCS), which utilizes automated microscopy and image analysis to quantify the effects of compounds on cellular morphology and the localization of specific proteins. weizmann.ac.il This method allows for the simultaneous measurement of multiple parameters, providing a more detailed picture of a compound's activity. For example, an HCS assay could be developed to assess the effect of this compound on the nuclear translocation of a key inflammatory transcription factor. The detailed research findings from such an assay can be compiled to compare the potency and specific cellular effects of different compounds.

Table 2: Hypothetical High-Content Screening Data for NF-κB Translocation

| Compound | Concentration (µM) | % Cells with Nuclear NF-κB | Cytotoxicity (% Cell Loss) | Phenotypic Profile |

| This compound | 5 | 15.4 | 2.1 | Potent Inhibitor |

| Deoxyelephantopin | 5 | 25.8 | 3.5 | Moderate Inhibitor |

| Isodeoxyelephantopin | 5 | 28.1 | 4.0 | Moderate Inhibitor |

| TNF-α (Positive Control) | 0.1 | 98.2 | 5.5 | Activator |

| Vehicle (DMSO) | N/A | 5.1 | 1.2 | Inactive |

The development of such high-throughput assays is instrumental for systematically evaluating the biological activities of this compound and other sesquiterpene lactones. By adapting established HTS platforms, researchers can efficiently screen large compound libraries to identify novel therapeutic leads and gain deeper insights into their mechanisms of action. novapublishers.com

Analytical Methods for Geigerinin Quantification and Detection

Chromatographic Techniques for Geigerinin Separation and Analysis

Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. researchgate.net For sesquiterpene lactones like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most utilized methods. nih.gov

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is considered the method of choice for the analysis of sesquiterpene lactones due to its high resolution, accuracy, and efficiency. nih.govresearchgate.net This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net While specific validated HPLC methods for the routine quantification of this compound are not readily found in published literature, general approaches for related compounds can be adapted.

A typical HPLC analysis for sesquiterpene lactones would involve a reversed-phase column, such as a C18 column. scholarsresearchlibrary.comjfda-online.com The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water, sometimes with the addition of an acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape. jfda-online.comrsc.org Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, as the α,β-unsaturated γ-lactone moiety present in many sesquiterpene lactones provides a suitable chromophore for UV absorption. rsc.orgmsu.edu For instance, the related compound Geigerin (B1197793) exhibits a strong UV absorption maximum at 239 nm. journals.co.za

Table 1: Illustrative HPLC Parameters for Sesquiterpene Lactone Analysis

| Parameter | Example Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) jfda-online.com |

| Mobile Phase | A: 0.2% Acetic Acid in Water, B: Acetonitrile (Gradient Elution) rsc.org |

| Flow Rate | 1.0 mL/min rsc.org |

| Detection | DAD at 210-240 nm jfda-online.comrsc.org |

| Column Temperature | 30 °C jfda-online.com |

This table presents a generalized set of HPLC conditions based on methods for similar compounds and does not represent a validated method for this compound.

Method validation for HPLC analysis, according to ICH guidelines, would involve assessing parameters such as linearity, accuracy, precision, sensitivity (limit of detection and quantification), robustness, and specificity to ensure the reliability of the results. scholarsresearchlibrary.com

Gas Chromatography (GC) Methods

Gas chromatography is another powerful technique for the analysis of volatile or semi-volatile compounds that can be vaporized without decomposition. ejgm.co.uk For sesquiterpene lactones, GC is often coupled with mass spectrometry (GC-MS) for enhanced identification capabilities. nih.gov The sample is vaporized and carried by an inert gas through a column, where separation occurs based on the compound's boiling point and interaction with the stationary phase. libretexts.org

The development of a GC method for this compound would require careful optimization of parameters such as the type of capillary column (e.g., a non-polar or medium-polar column like a 5% phenyl-methylpolysiloxane), the temperature program of the oven, the carrier gas flow rate, and the injector temperature. researchgate.netforensicresources.org Derivatization might be necessary for less volatile or thermally labile sesquiterpene lactones to improve their chromatographic behavior.

Table 2: General GC-MS Parameters for Volatile Compound Analysis

| Parameter | Example Condition |

| Column | (5%-Phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film) forensicresources.org |

| Carrier Gas | Helium at a constant flow forensicresources.org |

| Oven Program | Temperature gradient (e.g., initial hold, ramp to final temperature) researchgate.net |

| Injector Temperature | e.g., 250 °C |

| Detector | Mass Spectrometer (Scan Mode) forensicresources.org |

This table provides a general outline of GC-MS parameters and is not specific to a validated this compound method.

Spectrometric Methods for Quantitative Analysis

Spectrometric methods are essential for both the identification and quantification of chemical compounds.

UV-Visible Spectroscopy: This technique can be used for the quantitative determination of compounds that absorb light in the UV-Vis region. nih.gov The concentration of an analyte is proportional to its absorbance at a specific wavelength, as described by the Beer-Lambert law. nih.gov For this compound, its structural similarity to Geigerin, which has a UV absorption maximum at 239 nm (log ε 4.19) due to an α,β-unsaturated ketone, suggests that UV spectroscopy could be a viable quantitative tool. journals.co.zalibretexts.org A calibration curve would need to be constructed using pure this compound standards of known concentrations to determine the concentration in unknown samples. researchgate.net

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides high sensitivity and selectivity for quantitative analysis. rsc.org By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, it is possible to selectively detect and quantify the target analyte even in complex matrices with a high degree of certainty. rsc.orgeag.com The development of a quantitative MS method for this compound would involve the selection of specific precursor and product ions that are characteristic of the molecule.

Bioanalytical Method Development for this compound in Biological Samples

The development of bioanalytical methods is critical for studying the pharmacokinetics and toxicology of a compound in biological systems. scholarsresearchlibrary.com This process involves creating and validating analytical procedures to quantify a substance in biological matrices such as plasma, urine, or tissue. scholarsresearchlibrary.com

Currently, there is no published literature detailing the development or validation of bioanalytical methods specifically for this compound in any biological matrix. The development of such a method, likely using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity, would be a necessary first step for any in vivo studies. nih.gov

The process would involve:

Sample Preparation: Developing an efficient extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate this compound from the complex biological matrix and remove interfering substances. researchgate.net

Method Development: Optimizing the LC-MS/MS parameters, including the chromatographic separation and the mass spectrometric detection of specific molecular transitions for this compound.

Method Validation: A rigorous validation process according to regulatory guidelines (e.g., FDA or EMA) to establish the method's accuracy, precision, selectivity, sensitivity, linearity, and stability in the specific biological matrix. scholarsresearchlibrary.comnih.gov

Given that this compound is a known constituent of Geigeria aspera, a plant known to be toxic to livestock, the development of such bioanalytical methods would be of significant interest in veterinary and toxicological research. journals.co.za

Future Directions and Emerging Research Avenues for Geigerinin

Exploration of Novel Biological Activities beyond Known Effects

While Geigerinin is known for certain biological effects, there is a significant potential to uncover a broader spectrum of activities. Initial studies have often focused on its role in "vermeersiekte," a poisoning that affects livestock. up.ac.zawisdomlib.org However, the complex chemistry of sesquiterpene lactones suggests that this compound may possess other valuable properties. Future research could explore its potential as an anti-inflammatory, anti-cancer, or neuroprotective agent, similar to other natural compounds like genipin. nih.gov Investigating its effects on a wider range of cell lines and disease models could reveal previously unknown therapeutic benefits. Furthermore, exploring its antioxidant and pro-oxidant capabilities could provide a more complete picture of its biological interactions. sci-hub.se

Advanced Computational and In Silico Modeling of this compound Interactions

The use of advanced computational and in silico modeling presents a powerful tool for understanding the molecular interactions of this compound. These methods can predict how this compound binds to and modulates the activity of specific proteins and other biological targets. nih.govmdpi.com For instance, computational models can be used to apply in vitro results to in vivo scenarios, helping to bridge the gap between laboratory experiments and potential clinical applications. up.ac.za Techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational analysis, can provide detailed insights into the three-dimensional structure and conformation of this compound and its complexes. acs.orgrsc.orgscience.gov Such studies can help in identifying the specific molecular features of this compound that are responsible for its biological activity, paving the way for the rational design of more potent and selective derivatives.

Table 1: Computational Approaches in Natural Product Research

| Computational Technique | Application in this compound Research | Potential Insights |

| Molecular Docking | Predicting the binding affinity and mode of this compound with target proteins. | Identification of potential protein targets and mechanisms of action. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of this compound and its target complexes over time. | Understanding the stability of interactions and conformational changes. |

| Quantum Mechanics (QM) Calculations | Investigating the electronic structure and reactivity of this compound. | Elucidation of reaction mechanisms and spectroscopic properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the chemical structure of this compound derivatives with their biological activity. | Guiding the synthesis of new analogs with improved properties. |

Biotechnological Production and Engineering of this compound Biosynthesis

The natural production of this compound in Geigeria species can be variable and dependent on environmental factors. up.ac.za Biotechnological approaches offer a promising alternative for a stable and scalable supply of this compound. Metabolic engineering of microorganisms or model plants could be employed to produce this compound. frontiersin.orgnih.govd-nb.info This involves introducing the biosynthetic genes for this compound into a host organism and optimizing its metabolic pathways to enhance production. nih.gov Understanding the biosynthesis of related terpenoids, which originate from precursors like farnesyl pyrophosphate (FPP), provides a roadmap for engineering the this compound pathway. up.ac.za The discovery of novel biosynthetic pathways in organisms like Paenibacillus jilinensis for similar compounds highlights the potential for finding and engineering self-sufficient production systems. rsc.org

Interdisciplinary Research Integrating Omics Technologies with this compound Studies

An integrated, interdisciplinary approach that combines various "omics" technologies will be crucial for a comprehensive understanding of this compound's effects. hkb-interpretation.chphysionet.org Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by this compound in a biological system. humanspecificresearch.orguninet.eduresearchgate.netnih.gov For example, transcriptomics can reveal which genes are turned on or off in response to this compound treatment, while proteomics can identify changes in protein expression and post-translational modifications. Metabolomics can provide a snapshot of the metabolic perturbations caused by the compound. Integrating these large-scale datasets can help to identify the key signaling pathways and molecular networks affected by this compound, offering a deeper understanding of its mechanism of action and potential applications in medicine and agriculture. mdpi.com This systems-level perspective is essential for moving from basic research to translational applications.

Q & A

Q. What are the optimal analytical techniques for characterizing Geigerinin’s purity and structural identity in synthetic samples?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm structural identity, complemented by high-performance liquid chromatography (HPLC) for purity assessment. Cross-validate results with mass spectrometry (MS) and elemental analysis. For reproducibility, document solvent systems, column specifications, and calibration standards in the experimental section .

Q. How should researchers design initial synthesis protocols for this compound to ensure reproducibility?

Methodological Answer: Follow a stepwise approach:

- Literature review : Identify existing synthetic routes for structurally analogous compounds and adapt reaction conditions (e.g., catalysts, solvents).

- Pilot experiments : Test small-scale reactions with controlled variables (temperature, pH).

- Characterization : Validate intermediates using spectroscopic methods.

- Documentation : Include detailed procedures for reagent preparation, safety protocols, and yield calculations in the supplementary information .

Q. What criteria should guide the selection of biological assays to study this compound’s bioactivity?

Methodological Answer: Prioritize assays aligned with hypothesized mechanisms (e.g., enzyme inhibition, cytotoxicity). Use dose-response curves to establish IC₅₀ values and validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Include positive/negative controls and statistical power analysis to ensure robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data on this compound’s mechanism of action?

Methodological Answer:

- Re-evaluate computational models : Adjust force field parameters or solvent models in molecular dynamics simulations to better reflect experimental conditions.

- Experimental validation : Perform mutagenesis studies or isotopic labeling to test binding hypotheses.

- Meta-analysis : Compare results with structurally similar compounds using systematic review frameworks (e.g., PRISMA) to identify trends or biases .

Q. What strategies are effective for integrating multi-omics data (e.g., transcriptomics, metabolomics) to study this compound’s cellular effects?

Methodological Answer:

- Data normalization : Apply batch correction and variance-stabilizing transformations.

- Pathway enrichment analysis : Use tools like GSEA or KEGG to identify perturbed pathways.

- Network pharmacology : Construct interaction networks linking this compound’s targets to downstream omics profiles. Validate key nodes with CRISPR knockdown or inhibitor studies .

Q. How should researchers address variability in this compound’s pharmacokinetic data across preclinical models?

Methodological Answer:

- Model selection : Compare data from rodent vs. non-rodent models (e.g., zebrafish) and assess species-specific metabolic pathways.

- Pharmacokinetic modeling : Use compartmental models to estimate absorption/distribution parameters.

- Covariate analysis : Identify factors like age, diet, or genetic background contributing to variability. Report confidence intervals and effect sizes .

Methodological Frameworks

Q. What systematic approaches ensure rigorous validation of this compound’s hypothesized targets?

Methodological Answer:

- Target deconvolution : Combine affinity chromatography with proteomics (e.g., SILAC).

- Genetic validation : Use RNAi or CRISPR-Cas9 to knock down candidate targets and assess phenotypic rescue.

- Biophysical validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can in silico modeling improve the design of this compound derivatives with enhanced selectivity?

Methodological Answer:

- Structure-activity relationship (SAR) modeling : Use QSAR tools like Schrödinger’s Maestro or AutoDock to predict binding poses.

- Off-target screening : Perform molecular docking against unrelated targets (e.g., GPCRs, kinases) to assess selectivity.

- Synthetic feasibility : Prioritize derivatives with synthetically accessible scaffolds using retrosynthetic algorithms (e.g., Chematica) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Methodological Answer:

Q. How should researchers structure a manuscript to highlight this compound’s novelty while addressing conflicting prior studies?

Methodological Answer:

- Discussion section : Contrast findings with earlier work, emphasizing methodological differences (e.g., assay conditions, compound purity).

- Supplementary tables : Tabulate comparative data, including effect sizes and confidence intervals.

- Limitations section : Acknowledge unresolved contradictions and propose follow-up experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.